molecular formula C13H18N2O2 B5091525 N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide

N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide

Cat. No. B5091525
M. Wt: 234.29 g/mol
InChI Key: OTOUNYWDVSHVOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective and popular insect repellents in the world. DEET is highly effective against a wide range of insects, including mosquitoes, ticks, and biting flies. It is also relatively safe for humans when used properly. In

Mechanism of Action

The mechanism of action of N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide is not fully understood. It is believed to work by masking the scent of humans, making it difficult for insects to locate and bite them. N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide may also interfere with the insect's ability to detect carbon dioxide, which is a key signal for finding a host.
Biochemical and Physiological Effects:
N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to be rapidly absorbed through the skin and to be metabolized in the liver. N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has also been shown to have a number of effects on the nervous system, including inhibition of acetylcholinesterase and modulation of ion channels. N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has also been shown to have some potential toxic effects, particularly at high doses.

Advantages and Limitations for Lab Experiments

N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has a number of advantages for use in lab experiments. It is highly effective against a wide range of insects and can be easily applied to surfaces or skin. N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide is also relatively safe for humans when used properly. However, N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide does have some limitations. It can be difficult to work with in the lab due to its strong odor and potential toxicity. N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide can also be expensive, particularly when used on a large scale.

Future Directions

There are a number of potential future directions for research on N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide. One area of interest is the development of new insect repellents that are more effective and less toxic than N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide. Another area of interest is the use of N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide as a pesticide in agriculture. N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide may also have potential applications in the development of new drugs for the treatment of diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanism of action and potential toxic effects of N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide.

Synthesis Methods

The synthesis of N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide involves the reaction of ethyl acetoacetate with hydrazine to form 3-ethyl-5-methylisoxazole. This is then reacted with allyl chloride to form N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide. The synthesis of N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide is relatively simple and can be carried out on a large scale.

Scientific Research Applications

N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has been extensively studied for its insect repellent properties. It has been shown to be highly effective against a wide range of insects, including mosquitoes, ticks, and biting flies. N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide works by masking the scent of humans, making it difficult for insects to locate and bite them. N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has also been studied for its potential use in agriculture as a pesticide. It has been shown to be effective against a range of pests, including aphids, whiteflies, and thrips.

properties

IUPAC Name

3-ethyl-5-methyl-N,N-bis(prop-2-enyl)-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-5-8-15(9-6-2)13(16)12-10(4)17-14-11(12)7-3/h5-6H,1-2,7-9H2,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOUNYWDVSHVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)N(CC=C)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-5-methyl-N,N-di(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide

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